molecular formula C5H6O4 B8519944 2-Methoxysuccinic acid anhydride

2-Methoxysuccinic acid anhydride

Cat. No.: B8519944
M. Wt: 130.10 g/mol
InChI Key: IXYFWABPTUIGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxysuccinic acid anhydride is a specialized chemical reagent in which a methoxy group is substituted on the backbone of the succinic anhydride structure. This modification is expected to alter the compound's reactivity and physical properties compared to unsubstituted succinic anhydride, making it a valuable intermediate for synthetic organic chemistry. It is likely to undergo typical anhydride reactions, such as nucleophilic attack by amines to form amide derivatives or by alcohols to form ester derivatives. These reactions are fundamental for constructing more complex molecules, potentially for applications in pharmaceutical development, polymer science, and the synthesis of fine chemicals. The presence of the methoxy group may influence the regioselectivity of these reactions and the physical characteristics of the resulting products. Researchers are encouraged to investigate its full potential. This product is intended for research purposes in a controlled laboratory environment and is strictly for research use only (RUO). It is not intended for diagnostic or therapeutic uses, nor for personal application.

Properties

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

3-methoxyoxolane-2,5-dione

InChI

InChI=1S/C5H6O4/c1-8-3-2-4(6)9-5(3)7/h3H,2H2,1H3

InChI Key

IXYFWABPTUIGTD-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)OC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences
Compound Structure Functional Groups Key Features
2-Methoxysuccinic acid anhydride Cyclic five-membered ring with -OCH₃ Anhydride, methoxy ether Electron-donating methoxy group modifies reactivity and solubility
Succinic anhydride Cyclic five-membered ring (saturated) Anhydride Saturated backbone; used in resins and food starches
Maleic anhydride Cyclic five-membered ring (unsaturated) Anhydride, conjugated double bond High reactivity in Diels-Alder reactions; industrial polymer precursor
Acetic anhydride Symmetrical linear anhydride Anhydride Common acylating agent; short-chain effects

Key Insights :

  • Unlike maleic anhydride, its saturated backbone precludes conjugation, limiting use in cycloaddition reactions but enhancing thermal stability .
Thermal and Physical Properties
Property This compound (Inferred) Succinic Anhydride Maleic Anhydride
Melting Point ~100–120°C (estimated) 119–121°C 52.8°C
Thermal Stability High (saturated backbone) Moderate Low (decomposes at 200°C)
Phase Change Enthalpy ∆Hm ≈ 25–35 J/g (analogous to CB-g-E2C16) N/A N/A
Solubility Polar solvents (e.g., DMF, acetone) Water-insoluble Reacts with water

Notes:

  • The methoxy group may reduce crystallinity compared to succinic anhydride, as seen in E2C16-grafted copolymers where substituents disrupt packing .
  • Thermal degradation likely occurs above 200°C, similar to cellulose-based phase-change materials .

Preparation Methods

Experimental Protocol from Analogous Systems

  • Substrate Preparation : Itaconic acid (200 g) is mixed with dimethylbenzene (230 g) and pyridine (1.2 g).

  • Reaction Conditions : Heated to 140°C under reflux with continuous water removal.

  • Post-Reaction Processing :

    • Solvent distillation at 165–170°C.

    • Crude product purification via activated carbon adsorption.

Yield and Purity :

  • 2-methyl maleic anhydride: 98.7% yield, 99.1% purity.

Hypothetical Adaptation for Methoxy Derivatives

Replacing itaconic acid with 2-methoxysuccinic acid would require:

  • Catalyst Optimization : Lewis acids (e.g., MgCl₂) or dehydrating agents (e.g., P₂O₅) to facilitate cyclization.

  • Solvent Selection : High-bopoint solvents (e.g., diglyme) to maintain reaction stability at elevated temperatures.

Functionalization of Preformed Anhydrides

Introducing methoxy groups post-anhydride formation could bypass challenges associated with methoxy-containing precursors. For example:

  • Etherification : Reacting methylsuccinic anhydride with methanol under acidic or basic conditions.

  • Protection/Deprotection Strategies : Temporarily protecting reactive sites during methoxy introduction.

Challenges :

  • Regioselectivity in etherification.

  • Stability of the anhydride ring under reaction conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Catalytic DecarboxylationHigh yields (up to 85%); uses bio-based citric acidRequires methoxy-functionalized precursorsModerate
Direct DehydrationSimple setup; high purityLimited to commercially available substratesHigh
Post-Synthesis ModificationFlexibility in functionalizationLow efficiency; side reactionsLow

Emerging Approaches and Research Gaps

Enzymatic Catalysis

No existing data from provided sources address enzymatic routes, but microbial or enzymatic decarboxylation could offer greener alternatives for methoxy-substituted compounds.

Solid Acid Catalysts

Zeolites or sulfated metal oxides, effective in succinic anhydride synthesis , could be tested for methoxy analogs to reduce reliance on stoichiometric dehydrating agents.

Q & A

Q. What are the recommended spectroscopic methods for characterizing 2-methoxysuccinic acid anhydride in synthetic reactions?

Methodological Answer: Fourier-transform infrared spectroscopy (ATR-FT-IR) is highly effective for real-time monitoring of anhydride reactions, particularly to track carbonyl group changes (1,800–1,850 cm⁻¹ for anhydrides vs. 1,700–1,750 cm⁻¹ for carboxylic acids) . Raman spectroscopy is also useful for distinguishing anhydrides from hydrolyzed products, as demonstrated in acetic anhydride hydrolysis studies . For structural confirmation, nuclear magnetic resonance (NMR) can resolve methoxy and acyloxy groups, with 13C^{13}\text{C} NMR distinguishing carbonyl carbons (δ ~165–175 ppm for anhydrides) .

Q. How can hydrolysis of this compound be minimized during storage?

Methodological Answer:

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